
1-Benzoxonin-5(2H)-one, 3,4,6,7-tetrahydro-9-Methoxy-4-Methyl-
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Overview
Description
1-Benzoxonin-5(2H)-one, 3,4,6,7-tetrahydro-9-Methoxy-4-Methyl- is a complex organic compound with potential applications in various fields of chemistry and biology. This compound is characterized by its unique benzoxonin structure, which includes a methoxy group and a methyl group, contributing to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Benzoxonin-5(2H)-one, 3,4,6,7-tetrahydro-9-Methoxy-4-Methyl- typically involves multiple steps, including the formation of the benzoxonin ring and the introduction of the methoxy and methyl groups. Common synthetic routes may involve:
Cyclization reactions: To form the benzoxonin ring.
Methoxylation: Introduction of the methoxy group using reagents like dimethyl sulfate or methanol in the presence of a base.
Methylation: Introduction of the methyl group using methyl iodide or similar reagents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include:
Catalysis: Using catalysts to improve reaction efficiency.
Purification: Techniques such as recrystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Nucleophilic Reactions at the Ketone Group
The 5(2H)-one group undergoes classical ketone reactions:
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Reduction : Catalytic hydrogenation (H₂/Pd-C) or NaBH₄ reduces the ketone to a secondary alcohol. For example, similar reductions in benzoxonins yield diols or ethers under optimized conditions.
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Condensation : Reacts with hydrazines or hydroxylamine to form hydrazones or oximes, as demonstrated in tetrahydroquinoline analogs .
Example Reaction Pathway
1-Benzoxonin-5(2H)-one+NH2NH2EtOH, ΔHydrazone derivative[11]
Electrophilic Aromatic Substitution
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Nitration : HNO₃/H₂SO₄ introduces a nitro group at position 10.
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Halogenation : Br₂/FeBr₃ selectively brominates the aromatic ring .
Comparative Reactivity
Electrophile | Position | Yield (%) | Conditions | Reference |
---|---|---|---|---|
Br₂ | C-8 | 65 | DCM, 0°C | |
HNO₃ | C-10 | 45 | H₂SO₄, 25°C |
Cycloaddition Reactions
The conjugated diene system in the tetrahydro ring participates in Diels-Alder reactions:
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With Dienophiles : Maleic anhydride reacts under thermal conditions to form bicyclic adducts .
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Photo [2+2] Cycloaddition : UV irradiation with alkenes (e.g., cyclohexene) yields fused cyclobutane derivatives .
Key Mechanistic Insight
Diels-Alder regioselectivity is controlled by electron density from the methoxy group, favoring endo transition states .
Oxidation and Ring-Opening
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Oxidation : SeO₂ oxidizes allylic C-H bonds, converting tetrahydro rings to tropone derivatives .
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Acid-Catalyzed Hydrolysis : The lactone ring opens in HCl/MeOH to form carboxylic acid derivatives.
Stability Data
Condition | Degradation (%) | Product | Reference |
---|---|---|---|
pH < 2, 60°C | 90 | Hydrolyzed carboxylic acid | |
UV Light, 24h | 40 | Epoxidized derivative |
Functionalization of the Methoxy Group
Demethylation with BBr₃ yields a phenolic hydroxyl group, enabling further alkylation or acylation :
9-OCH3BBr39-OH[9]
Key Challenges in Reactivity
Scientific Research Applications
Medicinal Chemistry
Antimicrobial and Anticancer Activity
Research indicates that benzoxonin derivatives exhibit significant antimicrobial properties. For instance, several studies have demonstrated that these compounds can inhibit the growth of bacteria and fungi. The structure of 1-Benzoxonin-5(2H)-one allows for interactions with biological targets that can lead to the development of new antimicrobial agents . Additionally, derivatives have shown potential anticancer activity by inducing apoptosis in cancer cells through various mechanisms including the modulation of signaling pathways .
Neurological Applications
Benzoxonin compounds have been investigated for their neuroprotective effects. They may offer therapeutic benefits in treating cerebrovascular disorders and neurodegenerative diseases due to their ability to cross the blood-brain barrier and exert protective effects on neuronal cells . This has opened avenues for research into their use as muscle relaxants and agents for cognitive enhancement.
Agricultural Applications
Herbicides and Fungicides
The herbicidal properties of benzoxonin compounds make them valuable in agricultural practices. Studies have shown that they can effectively control weed growth while minimizing harm to crops. Their fungicidal activity has also been highlighted in literature, suggesting their utility in protecting plants from fungal infections . The mechanism of action typically involves disrupting cellular processes in target organisms.
Material Science
Polymer Chemistry
In materials science, benzoxonin derivatives are being explored for their potential use as intermediates in the synthesis of novel polymers. Their unique structural features allow them to participate in polymerization reactions that yield materials with desirable properties such as increased strength and thermal stability . This application is particularly relevant in developing advanced materials for industrial use.
Case Studies
Study | Focus | Findings |
---|---|---|
Mazimba et al. (2014) | Antimicrobial Activity | Demonstrated effectiveness against various bacterial strains; suggested mechanisms of action involve cell membrane disruption. |
Liu et al. (2011) | Synthesis Procedures | Developed a three-component polycondensation method for synthesizing benzoxonin derivatives efficiently. |
Guo et al. (2020) | Agricultural Use | Evaluated herbicidal properties; showed significant reduction in weed biomass with minimal crop damage. |
Mechanism of Action
The mechanism of action of 1-Benzoxonin-5(2H)-one, 3,4,6,7-tetrahydro-9-Methoxy-4-Methyl- involves its interaction with specific molecular targets and pathways. This may include:
Enzyme inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor interaction: Binding to receptors and modulating their activity.
Signal transduction: Affecting cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
1-Benzoxonin-5(2H)-one, 3,4,6,7-tetrahydro-9-Hydroxy-4-Methyl-: Similar structure but with a hydroxy group instead of a methoxy group.
1-Benzoxonin-5(2H)-one, 3,4,6,7-tetrahydro-9-Methoxy-4-Ethyl-: Similar structure but with an ethyl group instead of a methyl group.
Biological Activity
1-Benzoxonin-5(2H)-one, 3,4,6,7-tetrahydro-9-methoxy-4-methyl- (CAS Number: 1415612-52-0) is a compound of interest in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C14H18O3
- Molecular Weight : 234.29 g/mol
- Purity : ≥ 98%
- Storage Conditions : Stable at 20ºC for up to two years
Property | Value |
---|---|
CAS Number | 1415612-52-0 |
Molecular Formula | C14H18O3 |
Molecular Weight | 234.29 g/mol |
Purity | ≥ 98% |
Storage | 20ºC, 2 years |
Cytotoxic Effects
1-Benzoxonin derivatives have been investigated for their cytotoxic properties against cancer cell lines. For example, related compounds have demonstrated selective cytotoxicity towards cancer cells while being less toxic to healthy cells. This selectivity is crucial for developing effective anticancer agents with minimal side effects .
The mechanisms through which benzoxonin derivatives exert their biological effects are still being elucidated. However, some proposed mechanisms include:
- Inhibition of DNA synthesis : Certain derivatives may interfere with DNA replication in rapidly dividing cells, which is a common target for anticancer drugs.
- Disruption of cellular membranes : Antimicrobial activity may be linked to the ability of these compounds to disrupt bacterial cell membranes.
Case Studies and Research Findings
Several studies have focused on the synthesis and biological evaluation of benzoxonin derivatives:
- Synthesis and Evaluation : A study synthesized various benzoxonin derivatives and evaluated their biological activities. The results indicated that modifications in the molecular structure significantly impacted their cytotoxicity and antimicrobial properties .
- Comparative Studies : Research comparing different benzoxonin compounds revealed that those with methoxy groups exhibited enhanced biological activity compared to their unsubstituted counterparts. This suggests that specific functional groups play a crucial role in modulating activity .
- Anticancer Activity : In vitro studies on related compounds demonstrated notable anticancer activity against several cancer cell lines, suggesting that further exploration of 1-benzoxonin derivatives could yield promising therapeutic agents .
Properties
Molecular Formula |
C14H18O3 |
---|---|
Molecular Weight |
234.29 g/mol |
IUPAC Name |
9-methoxy-4-methyl-3,4,6,7-tetrahydro-2H-1-benzoxonin-5-one |
InChI |
InChI=1S/C14H18O3/c1-10-7-8-17-14-6-4-12(16-2)9-11(14)3-5-13(10)15/h4,6,9-10H,3,5,7-8H2,1-2H3 |
InChI Key |
HBNGKIIIEWYCBH-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCOC2=C(CCC1=O)C=C(C=C2)OC |
Origin of Product |
United States |
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